molecular formula C17H20N2O3S2 B5119610 2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide

2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide

Cat. No.: B5119610
M. Wt: 364.5 g/mol
InChI Key: NTAHXJYGNOOBKY-UHFFFAOYSA-N
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Description

2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of sulfonyl, anilino, and phenylsulfanyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of N-methylsulfonylaniline: This involves the reaction of aniline with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of 2-phenylsulfanylethylamine: This intermediate can be synthesized by reacting 2-bromoethyl phenyl sulfide with ammonia or an amine.

    Coupling Reaction: The final step involves coupling N-methylsulfonylaniline with 2-phenylsulfanylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl and phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and phenylsulfanyl groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methylsulfonylaniline: Shares the sulfonyl and anilino groups but lacks the phenylsulfanyl moiety.

    2-phenylsulfanylethylamine: Contains the phenylsulfanyl group but lacks the sulfonyl and anilino groups.

    N-(2-phenylsulfanylethyl)acetamide: Similar structure but without the N-methylsulfonylanilino group.

Uniqueness

2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide is unique due to the combination of sulfonyl, anilino, and phenylsulfanyl groups in a single molecule. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-24(21,22)19(15-8-4-2-5-9-15)14-17(20)18-12-13-23-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAHXJYGNOOBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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